molecular formula C6H8F2N4O B3373394 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 1006334-36-6

1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B3373394
CAS No.: 1006334-36-6
M. Wt: 190.15 g/mol
InChI Key: WAWNAJRFWGYXSI-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound features a pyrazole ring substituted with a difluoromethyl group, a methyl group, and a carbohydrazide moiety. The presence of the difluoromethyl group is particularly noteworthy due to its influence on the compound’s chemical properties and biological activities .

Preparation Methods

The synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of difluoroacetoacetate with hydrazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the pyrazole ring . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in fungicidal applications, the compound inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death . The molecular pathways involved include the binding of the compound to the enzyme’s active site, preventing its normal function.

Comparison with Similar Compounds

1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(difluoromethyl)-5-methylpyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N4O/c1-3-2-4(5(13)10-9)12(11-3)6(7)8/h2,6H,9H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWNAJRFWGYXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NN)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501162341
Record name 1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006334-36-6
Record name 1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006334-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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